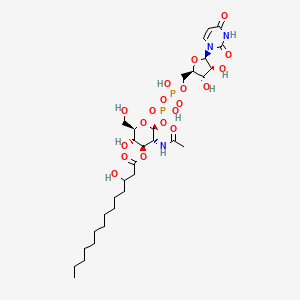

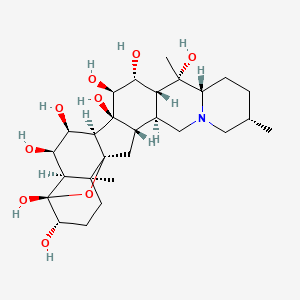

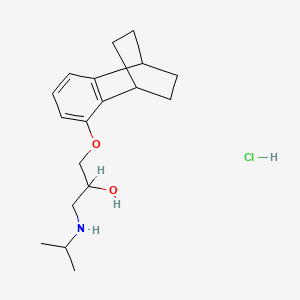

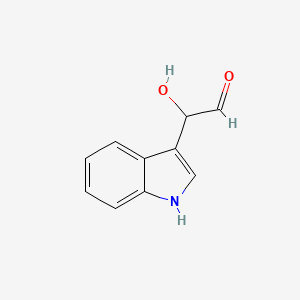

![molecular formula C12H16N2O6S B1208712 2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid

Vue d'ensemble

Description

Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.

Applications De Recherche Scientifique

Role in Neurological Conditions

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid has been studied for its potential role in various neurological conditions. For instance, the neuropathologic changes in infants with propionic acidemia, a disorder related to the metabolism of this acid, include white-matter vacuolization or spongiosis. Older children who survive this condition may exhibit abnormalities primarily in the basal ganglia. The study conducted by Hamilton et al. (1995) discusses the neuropathologic findings in patients with propionic acidemia diagnosed in infancy. The findings include vascular and parenchymal mineralization, focal pallor, and spongy change. In particular, acute hemorrhagic lesions were noted in the caudate, putamen, globus pallidus bilaterally, and the left ventral thalamus in a 9-year-old girl who was in good metabolic control at the time of her death (Hamilton et al., 1995).

Diagnostic and Therapeutic Applications

The compound has also shown potential in diagnostic and therapeutic applications. One study reported a successful first trimester diagnosis by direct PCC assay in uncultured chorionic villi for a pregnancy at risk for propionic acidaemia (Pérez-Cerdá et al., 1989). This indicates its role in prenatal diagnosis and the potential for early therapeutic interventions.

Metabolic Studies and Anemia Associations

Further research delved into metabolic changes associated with hyperammonemia in patients with propionic acidemia. Hyperammonemia was found to correlate positively with an increase in branched-chain amino acids and a decrease in glutamine/glutamate and esterified carnitine. The findings suggest that in propionic acidemia, hyperammonemia is triggered by catabolism with the accumulation of propionic acid derivatives (Filipowicz et al., 2006). Additionally, severe anemia in patients with propionic acidemia was associated with low plasma levels of essential amino acids, suggesting a nutritional component to the anemia (Stanescu et al., 2020).

Propriétés

Nom du produit |

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid |

|---|---|

Formule moléculaire |

C12H16N2O6S |

Poids moléculaire |

316.33 g/mol |

Nom IUPAC |

2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20) |

Clé InChI |

SXISMOAILJWTID-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonymes |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

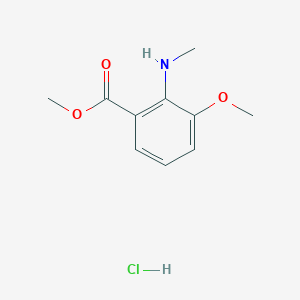

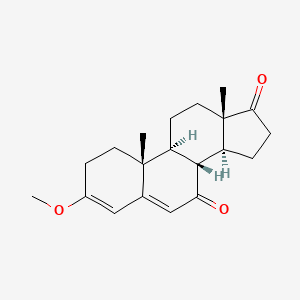

![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)